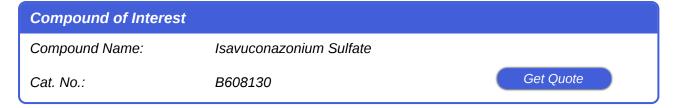


# Application Notes and Protocols: Isavuconazole Susceptibility Testing for Clinical Isolates

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for determining the in vitro susceptibility of clinical fungal isolates to isavuconazole. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are crucial for clinical diagnostics, epidemiological surveillance, and drug development.

### Introduction

Isavuconazole is a broad-spectrum triazole antifungal agent approved for the treatment of invasive aspergillosis and invasive mucormycosis. Accurate in vitro susceptibility testing is essential for guiding therapeutic decisions, monitoring for the emergence of resistance, and establishing the activity spectrum of new antifungal compounds. This document outlines the standardized broth microdilution and disk diffusion methods for isavuconazole susceptibility testing.

### **Quantitative Data Summary**

The following tables summarize the minimum inhibitory concentration (MIC) data for isavuconazole against various clinically relevant fungal isolates as reported in the literature. These values can serve as a reference for interpreting susceptibility testing results.



Table 1: Isavuconazole CLSI and EUCAST Breakpoints and Epidemiological Cutoff Values (ECOFFs) for Aspergillus species (mg/L)

Species	CLSI Breakpoint (µg/mL)[1]	EUCAST Breakpoint (mg/L) [2]	EUCAST ECOFF (mg/L)[3][4]
Aspergillus fumigatus	S ≤1, I=2, R ≥4	S ≤1, R >2	2
Aspergillus flavus	-	-	2
Aspergillus niger	-	-	4
Aspergillus terreus	-	-	2
Aspergillus nidulans	-	-	0.25

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and users should consult the latest CLSI M61 and EUCAST breakpoint tables.

Table 2: Isavuconazole MIC Ranges, MIC<sub>50</sub>, and MIC<sub>90</sub> for Aspergillus Species (mg/L)

Species	Method	MIC Range	MIC <sub>50</sub>	MIC <sub>90</sub>	Reference
Aspergillus fumigatus	CLSI	0.25 - 32	1	4	[5]
Aspergillus fumigatus	EUCAST	0.125 - 4	-	-	[6]
Aspergillus flavus	CLSI	-	-	2	[7]
Aspergillus niger	SYO	-	-	2	[8]
Aspergillus terreus	SYO	-	-	0.25	[8]



MIC<sub>50</sub> and MIC<sub>90</sub> represent the MICs that inhibit 50% and 90% of the isolates, respectively. SYO refers to the Sensitire YeastOne method.

Table 3: Isavuconazole MIC Ranges, MIC<sub>50</sub>, and MIC<sub>90</sub> for Candida Species (mg/L)

Species	Method	MIC Range	MIC <sub>50</sub>	MIC <sub>90</sub>	Reference
Candida albicans	EUCAST	0.008 - 1	0.008	0.016	[9]
Candida glabrata	CLSI	0.03 - 8	0.5	2	[7]
Candida glabrata	EUCAST	1 - 2	2	2	[9]
Candida parapsilosis	CLSI	-	0.06	0.12	[7]
Candida tropicalis	EUCAST	-	0.008	0.008	[9]
Candida krusei	EUCAST	0.5 - 2	0.5	0.5	[9]

EUCAST has not established clinical breakpoints for Candida species for isavuconazole due to interlaboratory variability[10][11].

### **Experimental Protocols**

## Protocol 1: Broth Microdilution Susceptibility Testing of Isavuconazole

This protocol is harmonized with CLSI M27-A3/M38-A2 and EUCAST E.Def 7.3.1/E.Def 9.3.1 methodologies.[9][12]

- 1. Preparation of Isavuconazole Stock Solution:
- Prepare a stock solution of isavuconazole powder in 100% dimethyl sulfoxide (DMSO).



 Further dilute the stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to create a working solution at twice the highest desired final concentration.

#### 2. Inoculum Preparation:

- Yeasts: Subculture the isolate on a suitable agar plate (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
- Molds: Grow the isolate on potato dextrose agar at 35°C for 5-7 days to induce sporulation.
  Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4 x 10<sup>4</sup> to 5 x 10<sup>4</sup> CFU/mL using a hemocytometer or spectrophotometer.[12][13]
- 3. Microdilution Plate Preparation:
- Dispense 100 μL of RPMI 1640 medium into all wells of a 96-well microtiter plate.
- Add 100 μL of the isavuconazole working solution to the first column of wells.
- Perform serial twofold dilutions across the plate by transferring 100 μL from one well to the next. Discard 100 μL from the last well of the dilution series.
- The final drug concentrations will typically range from 0.008 to 8 mg/L.[14]
- 4. Inoculation and Incubation:
- Add 100 μL of the prepared fungal inoculum to each well.
- Include a growth control well (no drug) and a sterility control well (no inoculum).
- Incubate the plates at 35°C. Reading times are 24 hours for Candida spp. and 48 hours for Aspergillus spp.[12]
- 5. Reading and Interpretation of Results:



- The MIC is the lowest concentration of isavuconazole that causes a significant inhibition of growth (e.g., 50% inhibition for yeasts, 100% inhibition for molds) compared to the growth control.[12]
- The results can be read visually or with a spectrophotometer.

## Protocol 2: Disk Diffusion Susceptibility Testing of Isavuconazole

This method is primarily used for Candida species and is based on CLSI M44 guidelines.

- 1. Media Preparation:
- Prepare Mueller-Hinton agar supplemented with 2% glucose and 0.5 μg/mL methylene blue.
- Pour the agar into sterile petri dishes to a uniform depth of 4 mm.
- 2. Inoculum Preparation:
- Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- 3. Inoculation and Disk Application:
- Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
- Allow the plate to dry for 3-5 minutes.
- Aseptically apply an isavuconazole disk (containing a specified amount of the drug) to the surface of the agar.
- 4. Incubation and Measurement:
- Invert the plates and incubate at 35°C for 20-24 hours.



- Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.
- 5. Interpretation:
- Interpret the zone diameters according to the species-specific breakpoints established by the CLSI.

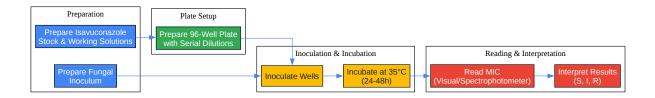
## Protocol 3: MIC Test Strip (Gradient Diffusion) for Isavuconazole

This method provides a quantitative MIC value and is a convenient alternative to broth microdilution.

- 1. Media and Inoculum Preparation:
- Prepare the agar plates and the fungal inoculum as described for the disk diffusion method.
- 2. Application of MIC Test Strip:
- After inoculating and drying the agar surface, apply the isavuconazole MIC test strip with the MIC scale facing upwards.[15]
- Ensure the entire length of the strip is in complete contact with the agar surface.[15]
- 3. Incubation and Reading:
- Incubate the plates at 35°C for 24-48 hours.[15]
- An elliptical zone of inhibition will form around the strip. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15] For yeasts, read at 80% inhibition.[15]

### **Visualized Workflows**

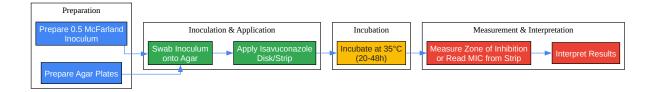


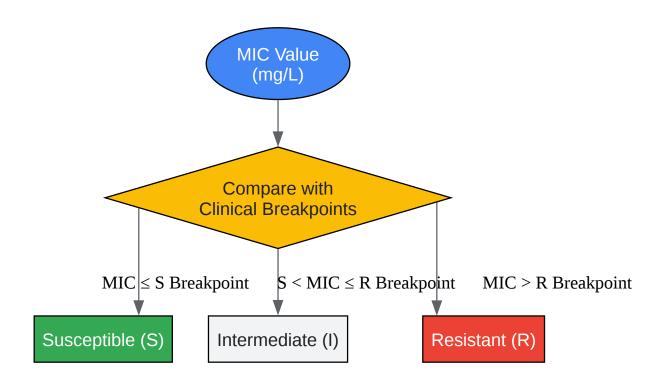


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Caption: Broth Microdilution Workflow for Isavuconazole Susceptibility Testing.







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